![molecular formula C15H15NO4 B6506521 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide CAS No. 1428364-34-4](/img/structure/B6506521.png)
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide, also known as N-(4-hydroxybut-2-ynyl)cyclopropanecarboxamide (HBCPC), is a cyclopropanecarboxamide derivative that has been studied for its potential applications in scientific research. HBCPC is a novel compound with a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. HBCPC is also known to have a wide range of applications in laboratory experiments, including as a reagent for synthesis of various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. In
科学研究应用
Anticancer Activity
Chalcones, including N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide, belong to the flavonoid family and possess diverse pharmacological activities. Notably, chalcones exhibit anti-cancer properties . Researchers have investigated their potential as chemotherapeutic agents due to their ability to inhibit cancer cell proliferation. Further studies are needed to explore the specific mechanisms and potential targets for this compound in cancer treatment.
Antioxidant Properties
Quinoline derivatives, such as N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide, often display antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant potential of this compound could lead to insights for developing novel antioxidants or dietary supplements .
HDAC Inhibition
The intermediate compound N-(4-acetylphenyl)quinoline-3-carboxamide (a precursor to our target compound) has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors . HDAC inhibitors are promising in cancer therapy, as they regulate gene expression and promote apoptosis in cancer cells. Further exploration of the HDAC inhibitory activity of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is warranted.
Antiproliferative Effects
Amuvatinib derivatives, including N-(2H-1,3-benzodioxol-5-yloxy)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, have demonstrated efficacy in tumor cells experiencing glucose starvation . Investigating whether our compound exhibits similar antiproliferative effects could provide valuable insights for cancer treatment.
Antidiabetic Investigations
Chalcones have also been studied for their anti-diabetic potential . Investigating whether our compound affects glucose metabolism or insulin sensitivity could be relevant in the context of diabetes research.
属性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-15(11-3-4-11)16-7-1-2-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,3-4,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDACSEOWUNGGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。